BenchChemオンラインストアへようこそ!

3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

B-Raf kinase inhibition Anticancer Structure–activity relationship

3,6-Diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one (CAS 744242-07-7; molecular formula C₁₀H₁₂N₂OS₂; MW 240.35) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidin-4(3H)-one family. Its core scaffold — a thiophene ring fused to a pyrimidin-4-one — is recognized as a privileged pharmacophore in medicinal chemistry, with reported activities spanning anticancer, antimycobacterial, anti-inflammatory, and kinase-inhibitory applications.

Molecular Formula C10H12N2OS2
Molecular Weight 240.34
CAS No. 744242-07-7
Cat. No. B2626944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
CAS744242-07-7
Molecular FormulaC10H12N2OS2
Molecular Weight240.34
Structural Identifiers
SMILESCCC1=CC2=C(S1)NC(=S)N(C2=O)CC
InChIInChI=1S/C10H12N2OS2/c1-3-6-5-7-8(15-6)11-10(14)12(4-2)9(7)13/h5H,3-4H2,1-2H3,(H,11,14)
InChIKeyWHEDSZGVVOMYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,6-Diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one (CAS 744242-07-7): A Dual-Substituted Thienopyrimidine Scaffold for Anticancer and Anti-Infective Screening


3,6-Diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one (CAS 744242-07-7; molecular formula C₁₀H₁₂N₂OS₂; MW 240.35) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidin-4(3H)-one family. Its core scaffold — a thiophene ring fused to a pyrimidin-4-one — is recognized as a privileged pharmacophore in medicinal chemistry, with reported activities spanning anticancer, antimycobacterial, anti-inflammatory, and kinase-inhibitory applications [1]. This specific compound features three key substituents: an N3-ethyl group, a C6-ethyl group on the thiophene ring, and a C2-mercapto (2-thioxo) moiety. The simultaneous presence of these three substituents distinguishes it from both the 2-amino-6-ethylthieno[2,3-d]pyrimidine antifolates characterized by Gangjee et al. and the 3-ethyl-2-mercapto series reported by Mavrova et al., positioning it as a structurally distinct probe for structure–activity relationship (SAR) campaigns and a candidate intermediate for further derivatization [2][3].

Why 3,6-Diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one Cannot Be Replaced by Common Thienopyrimidine Analogs


Thieno[2,3-d]pyrimidin-4(3H)-ones are not functionally interchangeable. The C2 substituent is a primary determinant of biological target engagement: 2-amino analogs (e.g., the Gangjee series) act as dual TS/DHFR inhibitors by mimicking the folate binding mode, whereas 2-mercapto/2-thioxo analogs engage an entirely different target space — including oncogenic B-Raf kinase — by promoting an inactive enzyme conformation via interactions at the activation segment/P-loop interface [1]. The C6 substituent further modulates potency; in the 2-amino series, homologation from C6-methyl to C6-ethyl increased antitumor potency by two to three orders of magnitude [2]. The N3-ethyl group is also non-negotiable for certain binding modes, as demonstrated by Mavrova et al. in the 3-ethyl-2-mercapto series where N3-substitution directly influences cytotoxicity and B-Raf docking scores [1]. Generic substitution with 2-amino, 2-unsubstituted, N3-H, or C6-methyl analogs therefore risks complete loss of the desired biological profile. Procurement of the exact 3,6-diethyl-2-mercapto combination is essential for SAR continuity, target-specific screening, or synthetic derivatization at the C2-thiol position.

Quantitative Differentiation Evidence for 3,6-Diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one Against Closest Analogs


C2-Mercapto vs. C2-Amino: Divergent Target Engagement in Thieno[2,3-d]pyrimidin-4(3H)-ones

The C2-mercapto (2-thioxo) group in the 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one series directs ligand binding toward the oncogenic V599E-B-Raf kinase, with molecular docking demonstrating that ligands 5b, 6b, and 7 bind into an internal pocket formed by the activation segment and the P-loop, thereby promoting an inactive enzyme conformation [1]. In contrast, the 2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one series reported by Gangjee et al. functions as dual TS/DHFR inhibitors by binding in a 'folate' mode where the sulfur of the thiophene ring superimposes onto the 4-oxo moiety of folate [2]. These represent fundamentally different target engagement mechanisms. No direct head-to-head data exist for the specific target compound; however, the C2 substituent is a well-established determinant of biological target selectivity within this scaffold class.

B-Raf kinase inhibition Anticancer Structure–activity relationship

C6-Ethyl vs. C6-Methyl: Potency Enhancement of Two to Three Orders of Magnitude in Thieno[2,3-d]pyrimidine Antifolates

In the 2-amino-4-oxo-thieno[2,3-d]pyrimidine series, Gangjee et al. directly compared the 6-methyl analog (compound 1) with the 6-ethyl analog (compound 2). The 6-ethyl substitution increased both the potency (by two to three orders of magnitude) and the spectrum of tumor inhibition in the NCI 60-cell-line panel compared to the 6-methyl analogue [1]. Molecular modeling indicated that homologation of the C6-methyl to an ethyl enhances hydrophobic interaction with Trp109 in the human TS active site, providing a structural rationale for this potency difference [1]. Although this direct head-to-head comparison was performed in the 2-amino series rather than the 2-mercapto series, the C6-ethyl effect on scaffold potency is consistent with the general principle that increasing hydrophobic bulk at C6 improves target binding affinity across thieno[2,3-d]pyrimidine chemotypes.

Antifolate Thymidylate synthase Dihydrofolate reductase SAR

3-Ethyl-2-mercapto Series: Nanomolar to Sub-Nanomolar Cytotoxicity with B-Raf Kinase Targeting

Mavrova et al. (2016) evaluated a series of 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives against four human cancer cell lines (HT-29, MDA-MB-231, HeLa, HepG2) and the normal human diploid cell line Lep3 [1]. The most active compounds achieved cytotoxicity in the nanomolar to sub-nanomolar range: thienopyrimidine 6c exhibited IC₅₀ = 0.001 μM against HT-29 colon cancer cells; thiosemicarbazide 5b displayed IC₅₀ = 2.31 × 10⁻⁴ μM (0.231 nM) against MDA-MB-231 breast cancer cells; compound 6a showed IC₅₀ = 0.99 μM against HepG2 liver carcinoma cells with 193-fold selectivity over Lep3 normal cells (IC₅₀ = 191 μM) [1]. Molecular docking of ligands 5b, 6b, and 7 into the V599E-B-Raf internal pocket demonstrated binding that promotes an inactive enzyme conformation, establishing a plausible mechanism for the observed cytotoxicity [1]. The target compound 3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one shares the same 3-ethyl-2-mercapto core pharmacophore as this characterized series, differing only at the C6 position (ethyl vs. the varied 5,6-substitution patterns in the Mavrova compounds).

Cytotoxicity B-Raf V599E Thienopyrimidine Cancer cell lines

Antimycobacterial Activity of 3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one Scaffold: Class-Level MIC Data Against M. tuberculosis

The des-mercapto analog 3,6-diethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 686333-99-3) has been noted for antimycobacterial activity in screening campaigns [1]. More broadly, Borate et al. (2015) evaluated a series of thieno[2,3-d]pyrimidin-4(3H)-ones against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743), identifying compounds 13b and 29e with MIC values in the range of 6–8 μM [2]. The active compounds were found to be non-cytotoxic against four mammalian cell lines, supporting a favorable selectivity profile for the scaffold class [2]. The 2-mercapto modification present in the target compound may further modulate antimycobacterial potency through the thiol moiety's ability to coordinate metal ions or form covalent adducts with cysteine residues in mycobacterial enzyme targets.

Antitubercular Mycobacterium tuberculosis MIC Thienopyrimidinone

Solid-State Photostability: 240-Minute UV Resistance Demonstrated for the 3-Ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one Series

Mavrova et al. tested the solid-state photostability of six derivatives (5a–c and 6a–c) from the 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one series by irradiation with UV light [1]. All studied compounds retained structural integrity throughout 240 minutes of continuous UV irradiation, demonstrating robust solid-state photostability [1]. This property is particularly relevant for compounds containing the 2-mercapto (thioxo) functionality, which can be susceptible to photooxidation in certain chemical environments. The demonstrated photostability suggests that the 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one scaffold — and by inference, the 3,6-diethyl analog — is suitable for long-term storage under ambient lighting conditions and for applications requiring photo-stable compound libraries.

Photostability Solid-state stability UV irradiation Formulation

C2-Thiol as a Versatile Synthetic Handle for Derivatization: A Key Differentiator from 2-Amino and 2-Unsubstituted Analogs

The C2-mercapto group provides a nucleophilic thiol handle that enables S-alkylation, S-acylation, disulfide formation, and metal coordination chemistries not available to 2-amino or 2-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. Mavrova et al. (2016) exploited this reactivity to synthesize thienopyrimidinones containing thiosemicarbazide and 1,3,4-thiadiazole moieties via the C2-thiol, generating derivatives with IC₅₀ values as low as 0.001 μM [1]. An earlier related compound, 2-((3,6-diethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid (CAS 886500-17-0), demonstrates successful S-carboxymethylation at the C2 position of the 3,6-diethyl core . The target compound thus serves as both a screening candidate and a precursor for generating focused libraries through C2-thiol derivatization, a capability absent in 2-amino or 2-unsubstituted comparators.

Synthetic derivatization C2-thiol Medicinal chemistry Lead optimization

Recommended Application Scenarios for 3,6-Diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one Based on Quantitative Evidence


Kinase-Focused Anticancer Screening (B-Raf and Related Targets)

Deploy this compound in biochemical and cell-based screens targeting oncogenic B-Raf (particularly V599E mutant) and related MAP kinase pathway kinases. The 3-ethyl-2-mercapto core has been experimentally validated to bind the V599E-B-Raf activation segment/P-loop pocket, promoting an inactive enzyme conformation [1]. The C6-ethyl group is expected to enhance potency based on the two-to-three-order magnitude improvement observed in the 2-amino-thieno[2,3-d]pyrimidine series upon 6-methyl→6-ethyl homologation [2]. Use the 3-ethyl-2-mercapto-6-methyl analog (CAS 937598-12-4) as a matched C6 comparator to isolate the contribution of the 6-ethyl substituent to kinase inhibition.

Antitubercular Drug Discovery: Hit Identification and SAR Expansion

Incorporate this compound into medium-throughput screening cascades against Mycobacterium tuberculosis H37Ra or H37Rv using the Microplate Alamar Blue Assay (MABA). The thieno[2,3-d]pyrimidin-4(3H)-one class has demonstrated MIC values of 6–8 μM against M. tuberculosis H37Ra and M. bovis BCG with no detectable mammalian cytotoxicity [1]. The 3,6-diethyl substitution pattern on the parent scaffold is specifically associated with antimycobacterial activity [2]. The 2-mercapto group may further enhance potency through covalent or coordinate interactions with mycobacterial enzyme targets, and can serve as a derivatization point for SAR expansion.

C2-Thiol-Based Library Synthesis for Lead Optimization

Utilize this compound as a key intermediate for generating focused libraries through S-functionalization at the reactive C2-thiol position. The Mavrova group has demonstrated that C2-thiol derivatization with thiosemicarbazide and 1,3,4-thiadiazole moieties yields compounds with cytotoxicity spanning the nanomolar to sub-nanomolar range (IC₅₀ down to 0.001 μM against HT-29 cells) [1]. The commercial availability of S-carboxymethyl derivatives of the 3,6-diethyl core (CAS 886500-17-0) further validates the feasibility of this synthetic strategy [2]. This approach enables parallel SAR exploration without de novo scaffold construction.

Photostable Compound Library Construction for HTS and Long-Term Storage

Include this compound in HTS decks and compound management workflows where photostability is critical. The 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one series has demonstrated complete solid-state photostability under 240 minutes of continuous UV irradiation [1]. This property supports the compound's suitability for automated liquid handling systems with extended dwell times, multi-cycle freeze–thaw protocols, and screening campaigns conducted under ambient laboratory lighting, reducing the risk of false negatives from compound degradation during storage and assay preparation.

Quote Request

Request a Quote for 3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.